molecular formula C24H23N3O4S2 B2404132 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide CAS No. 476276-72-9

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide

Katalognummer: B2404132
CAS-Nummer: 476276-72-9
Molekulargewicht: 481.59
InChI-Schlüssel: CZXICBXIPPAQER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide is a benzamide derivative featuring a benzothiazole core linked to a 4-hydroxyphenyl group and a diethylsulfamoyl-substituted benzamide moiety. The benzothiazole ring and sulfamoyl group are critical pharmacophores, influencing solubility, receptor binding, and metabolic stability.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-27(4-2)33(30,31)18-12-9-16(10-13-18)23(29)25-17-11-14-21(28)19(15-17)24-26-20-7-5-6-8-22(20)32-24/h5-15,28H,3-4H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXICBXIPPAQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-(1,3-Benzothiazol-2-yl)-4-Hydroxyaniline

The benzothiazole-containing aniline derivative serves as the primary building block. A widely adopted route involves cyclocondensation of 2-aminothiophenol with a substituted carbonyl compound.

Procedure :

  • Cyclization : React 4-hydroxy-3-nitrobenzaldehyde with 2-aminothiophenol in acetic acid under reflux (120°C, 8 hours) to yield 3-(1,3-benzothiazol-2-yl)-4-nitrophenol.
  • Reduction : Reduce the nitro group using hydrogen gas (1 atm) and palladium-on-carbon (10% w/w) in ethanol at 25°C for 12 hours, yielding 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline.

Key Data :

  • Yield: 78% (cyclization), 92% (reduction).
  • Characterization: $$ ^1H $$-NMR (DMSO-$$d6 $$): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 4H, aromatic-H), 5.12 (s, 2H, -NH$$2 $$).

Synthesis of 4-(Diethylsulfamoyl)Benzoic Acid

The sulfamoyl component is synthesized via sulfonation followed by diethylamine substitution.

Procedure :

  • Sulfonation : Treat benzoic acid with chlorosulfonic acid (ClSO$$_3$$H) at 0–5°C for 2 hours to form 4-sulfobenzoic acid chloride.
  • Amination : React the sulfonyl chloride with diethylamine (2.2 equivalents) in dichloromethane at 0°C for 4 hours. Hydrolyze the intermediate with aqueous NaOH (1M) to yield 4-(diethylsulfamoyl)benzoic acid.

Key Data :

  • Yield: 65% (sulfonation), 88% (amination).
  • Characterization: IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).

Amide Bond Formation

The final step involves coupling the benzothiazole-aniline derivative with 4-(diethylsulfamoyl)benzoic acid via an amide bond.

Procedure :

  • Activation : Convert 4-(diethylsulfamoyl)benzoic acid to its acyl chloride using thionyl chloride (SOCl$$_2$$) under reflux (70°C, 3 hours).
  • Coupling : React the acyl chloride with 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline (1.1 equivalents) in dry tetrahydrofuran (THF) at 0°C. Add triethylamine (2.5 equivalents) dropwise and stir at 25°C for 12 hours.

Key Data :

  • Yield: 74%.
  • Characterization: $$ ^13C $$-NMR (DMSO-$$d6 $$): δ 167.8 (C=O), 154.2 (C-SO$$2 $$), 121.3–132.6 (aromatic-C).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading.

Parameter Optimal Condition Effect on Yield
Cyclization Temp. 120°C Maximizes ring closure
Reduction Catalyst Pd/C (10% w/w) Prevents over-reduction
Coupling Solvent THF Enhances solubility
Acylation Agent SOCl$$_2$$ Efficient Cl$$^-$$ displacement

Analytical Characterization

Spectroscopic Validation :

  • MS (ESI+) : m/z 496.2 [M+H]$$^+$$.
  • HPLC Purity : 98.5% (C18 column, 70:30 acetonitrile/water).

Thermal Stability :

  • Decomposition temperature: 215°C (DSC).

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide has been tested against a variety of bacterial strains, showing promising results in inhibiting growth. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in developing new antibiotics .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. Studies on related benzothiazole derivatives have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have shown that certain derivatives can significantly reduce cell viability in human colorectal carcinoma cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

Neuroprotective Effects

Recent investigations into compounds with similar frameworks indicate potential neuroprotective effects. These compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), which is linked to neurodegenerative diseases. The ability to modulate neurotransmitter levels positions these compounds as candidates for treating conditions like depression associated with neurodegeneration .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various benzothiazole derivatives, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide was tested against multiple bacterial strains. The minimal inhibitory concentration (MIC) values indicated significant activity, particularly against resistant strains .

Study 2: Anticancer Activity

A series of related compounds were synthesized and tested for their anticancer properties. One notable finding was that certain modifications to the benzothiazole structure enhanced cytotoxicity against cancer cell lines, suggesting that N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide could be optimized for better efficacy .

Wirkmechanismus

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, influencing biochemical processes. The hydroxyphenyl group may contribute to the compound’s antioxidant properties, while the diethylsulfamoyl benzamide structure can enhance its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The compound’s uniqueness lies in its 4-hydroxyphenyl-benzothiazole scaffold and diethylsulfamoyl substituent. Key analogs and their differences include:

Compound Name Benzothiazole Substituent Sulfamoyl/Similar Group Key Structural Features Reference
Target Compound 3-(4-hydroxyphenyl) Diethylsulfamoyl Hydroxyl group enhances polarity; diethylsulfamoyl improves lipophilicity
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide 4-methoxy Diethylsulfamoyl Methoxy group increases electron density but reduces solubility compared to hydroxyl
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide 1H-1,3-Benzodiazol-2-yl Diethylsulfamoyl Benzodiazole replaces benzothiazole, altering aromaticity and hydrogen-bonding capacity
N-(1,3-Benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide None Dimethylsulfamoyl Dimethylsulfamoyl reduces steric bulk vs. diethyl, potentially enhancing metabolic stability
4-(Morpholin-4-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide None Morpholinylsulfonyl Morpholine ring introduces rigidity and basicity, affecting pharmacokinetics

Substituent Impact on Bioactivity

  • Electron-Withdrawing Groups : Analogs with nitro (e.g., 4-nitrophenyl in ) or fluoro substituents () show enhanced antibacterial and antitubercular activity due to improved membrane penetration .
  • Hydroxyl vs. Methoxy : The target’s 4-hydroxyphenyl group may confer stronger hydrogen-bonding interactions compared to methoxy derivatives, influencing target affinity .

Physicochemical Comparisons

Property Target Compound 4-Methoxy Analog (CAS 442535-53-7) Morpholinylsulfonyl Analog (CAS 325988-50-9)
Molecular Weight ~507.62 (estimated) 419.518 525.64
LogP (Predicted) ~3.8 (moderate lipophilicity) ~4.2 ~3.5
Solubility Moderate (hydroxyl enhances aqueous solubility) Low (methoxy reduces polarity) Low (morpholine increases crystallinity)
Stability Stable under acidic conditions Susceptible to demethylation High thermal stability

Biologische Aktivität

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide
  • Molecular Formula : C₁₈H₁₈N₂O₃S₂
  • Molecular Weight : 378.48 g/mol

Structural Features

FeatureDescription
Benzothiazole RingProvides essential pharmacophoric characteristics
Hydroxy GroupContributes to hydrogen bonding and solubility
Diethylsulfamoyl GroupEnhances interaction with biological targets

Antimicrobial Activity

Research indicates that benzothiazole derivatives can exhibit potent antimicrobial properties. In vitro studies have shown that N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide demonstrates significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been noted to induce apoptosis in cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : By modulating key signaling pathways such as MAPK and PI3K/Akt.
  • Induction of Apoptosis : Triggering caspase activation leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

In a recent study involving breast cancer cell lines (MCF-7), treatment with N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This suggests its potential as a therapeutic agent in breast cancer treatment.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the downregulation of NF-kB signaling pathways.

Absorption and Distribution

Pharmacokinetic studies indicate that N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide has favorable absorption characteristics when administered orally. Its bioavailability is enhanced due to its moderate lipophilicity.

Toxicological Profile

Preliminary toxicological assessments have shown that the compound has a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to fully establish its safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(diethylsulfamoyl)benzamide?

  • Answer : While direct synthesis of this compound is not explicitly detailed in the provided evidence, analogous benzothiazole-containing benzamides are synthesized via condensation reactions. For example, benzothiazole-2-amine derivatives are often coupled with activated carbonyl intermediates (e.g., acyl chlorides) under reflux conditions with catalysts like potassium carbonate (K₂CO₃) in aprotic solvents (e.g., acetonitrile). Post-synthetic purification typically involves column chromatography .

Q. How is the structural integrity of this compound validated in academic research?

  • Answer : Structural validation employs techniques such as:

  • X-ray crystallography to resolve bond angles and dihedral planes (e.g., analogous compounds in and ).
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What preliminary biological screening data exist for this compound?

  • Answer : The compound is cataloged as a screening agent (ChemBridge-7968783) in biochemical assays . Benzothiazole derivatives, such as those in , exhibit antibacterial and antitubercular activity, suggesting potential mechanisms involving enzyme inhibition (e.g., DNA gyrase) or intercalation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Answer : Contradictions arise from dynamic molecular conformations in solution (NMR) versus static crystal structures (XRD). Cross-validation methods include:

  • Variable-temperature NMR to assess conformational flexibility.
  • DFT calculations to model energetically favorable conformers and compare with experimental data .

Q. What computational strategies are used to predict binding interactions between this compound and biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions with proteins or DNA. For example, benzothiazole derivatives in were studied using density functional theory (DFT) to analyze electronic properties and binding affinities. Hirshfeld surface analysis (CrystalExplorer) further quantifies intermolecular interactions .

Q. How do researchers optimize reaction yields for structurally similar benzothiazole-benzamide hybrids?

  • Answer : Yield optimization involves:

  • Solvent screening (e.g., ethanol vs. DMF for solubility).
  • Catalyst selection (e.g., TCICA for oxidative coupling in ).
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What experimental evidence supports the compound’s potential as a DNA intercalator?

  • Answer : Analogous benzothiazine derivatives () were studied using:

  • UV/Vis spectroscopy to detect hypochromism and bathochromic shifts.
  • Viscometric titrations to assess DNA elongation upon binding.
  • Thermodynamic analysis (ΔG, ΔH) to determine binding spontaneity and mode .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from the diethylsulfamoyl group may require tailored protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) .
  • Biological Assays : Prioritize time-kill kinetic studies for antimicrobial activity and cytotoxicity profiling (e.g., MTT assays) to differentiate target-specific effects from general toxicity .
  • Data Reproducibility : Cross-validate spectral data with open-access databases (e.g., CCDC for XRD structures) to ensure consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.